![molecular formula C18H20N4O2 B5637171 N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5637171.png)
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound “N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide” is a member of the class of compounds known for incorporating both quinoline and oxadiazole moieties. These structural elements are prevalent in molecules exhibiting a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The combination of quinoline and oxadiazole structures is of significant interest in medicinal chemistry due to their potential biological activities and their role as surrogates or bioisosteres for various functional groups like carboxylic acids, esters, and carboxamides.
Synthesis Analysis
The synthesis of compounds containing the quinoline and oxadiazole rings often involves strategic methodologies that allow for the introduction of diverse substituents, aiming to explore the pharmacological potential of these moieties. A common approach for the synthesis includes the use of starting materials that readily incorporate the desired structural features through cyclization reactions, NMR, and Mass spectral data for structural confirmation (Kethireddy et al., 2017).
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazoles can vary widely depending on the specific compound and its biological target. For example, some 1,3,4-oxadiazoles have been found to exhibit anti-inflammatory and analgesic activities, potentially related to the suppression of prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .
Safety and Hazards
The safety and hazards of 1,3,4-oxadiazoles can vary widely depending on the specific compound. For example, N-(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl ethanamine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .
Future Directions
The future directions for research on 1,3,4-oxadiazoles are promising. They have been successfully utilized in various applications and have shown potential as high-energy molecules, ionic salts, and pharmaceutical compounds . Further refinement of 1,3,4-oxadiazole as anti-infective agents is a valuable direction for future research .
properties
IUPAC Name |
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-5-15-21-22-16(24-15)9-19-18(23)17-11(3)12(4)20-14-7-6-10(2)8-13(14)17/h6-8H,5,9H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSGFUFUUKTFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CNC(=O)C2=C3C=C(C=CC3=NC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.